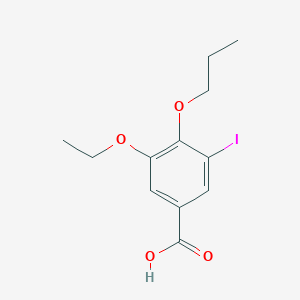

3-Ethoxy-5-iodo-4-propoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-5-iodo-4-propoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO4/c1-3-5-17-11-9(13)6-8(12(14)15)7-10(11)16-4-2/h6-7H,3-5H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKVRICYCNCTMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1I)C(=O)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Substituted Benzoic Acid Derivatives Research

Substituted benzoic acids are a class of organic compounds that have been extensively studied for their diverse chemical reactivity and biological activities. preprints.org The parent molecule, benzoic acid, consists of a benzene (B151609) ring bonded to a carboxyl group. The acidity and reactivity of the benzoic acid moiety can be finely tuned by the presence of different substituents on the aromatic ring. quora.com These substituents, through their electronic effects (both inductive and resonance), can either donate or withdraw electron density from the benzene ring and the carboxylic acid group. biosynth.com

The research on substituted benzoic acids is vast, with applications ranging from the development of new pharmaceuticals to the creation of advanced materials. For instance, certain substituted benzoic acid derivatives have been identified as potent inhibitors of proteins implicated in cancer, highlighting their therapeutic potential. nih.gov

Significance of Multifunctional Group Combination Ethoxy, Iodo, Propoxy in Organic Synthesis

The specific arrangement of ethoxy, iodo, and propoxy groups on the benzoic acid scaffold of 3-Ethoxy-5-iodo-4-propoxybenzoic acid is of considerable interest to synthetic organic chemists. Each functional group offers a potential site for chemical modification, making the molecule a versatile intermediate for the synthesis of more complex structures.

The iodo group is a particularly useful feature. As a heavy halogen, it is an excellent leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the elaboration of the aromatic core. The presence of the iodo group opens up pathways to introduce a wide variety of other functional groups or molecular fragments at that specific position.

The ethoxy and propoxy groups, being alkoxy groups, are generally less reactive. However, they play a crucial role in modifying the electronic properties of the benzene (B151609) ring and influencing the regioselectivity of further electrophilic aromatic substitution reactions. Their presence also impacts the solubility of the molecule in different organic solvents. Furthermore, the ether linkages can potentially be cleaved under specific and often harsh reaction conditions, offering another, albeit less common, handle for synthetic manipulation.

The carboxylic acid group itself is a versatile functional group. It can be converted into a wide range of derivatives, including esters, amides, acid chlorides, and anhydrides. These transformations are fundamental in organic synthesis and are widely used to build more complex molecular architectures. The acidity of the carboxylic acid is also a key property, influenced by the other substituents on the ring.

The combination of these three distinct types of functional groups on a single aromatic ring makes this compound a "multifunctional" building block. Such molecules are highly valuable in the design and synthesis of novel organic materials and potential pharmaceutical agents, as they allow for a stepwise and controlled modification of the molecular structure. bldpharm.com

Overview of Current Research Landscape and Future Directions in Aromatic Compound Studies

Retrosynthetic Analysis and Key Precursor Identification

Retrosynthetic analysis is a powerful tool for devising a synthetic plan. By disconnecting the target molecule at key bonds, potential starting materials and synthetic intermediates can be identified.

One retrosynthetic approach involves the late-stage iodination of a pre-functionalized benzoic acid derivative. This strategy disconnects the carbon-iodine bond, leading to a key precursor, 3-ethoxy-4-propoxybenzoic acid.

Key Precursor: 3-Ethoxy-4-propoxybenzoic acid epa.gov

This precursor already possesses the desired ethoxy and propoxy groups at positions 3 and 4, respectively. The synthesis would then require a regioselective iodination reaction to introduce the iodine atom at the C-5 position. The presence of the electron-donating alkoxy groups (ethoxy and propoxy) activates the aromatic ring towards electrophilic substitution. The directing effects of these groups, along with the carboxylic acid, would need to be carefully considered to achieve the desired regioselectivity.

Another potential precursor that could be considered is 3-Iodo-4-propoxybenzoic acid bldpharm.comchemscene.com. In this case, the synthesis would involve the introduction of the ethoxy group onto this molecule.

An alternative retrosynthetic strategy involves the formation of the ether linkages as a key step. This approach would start from a dihydroxy-iodobenzoic acid core, which would then be selectively alkylated.

Key Precursors:

3-Hydroxy-5-iodobenzoic acid echemi.com

A suitable dihydroxy-iodobenzoic acid derivative.

For instance, starting with 3-hydroxy-5-iodobenzoic acid, a two-step alkylation process would be required to introduce the ethoxy and propoxy groups. This would necessitate the use of protecting groups or careful control of reaction conditions to achieve selective alkylation at the desired hydroxyl positions.

A plausible intermediate in this pathway could be a compound like 3-formyl-4-hydroxy-5-iodobenzoic acid nih.gov, which would require subsequent reduction of the formyl group and alkylation steps. Another related starting material could be 3-ethoxy-4-hydroxybenzoic acid nih.gov, which would then require iodination and subsequent propoxylation.

Classical and Modern Synthetic Routes

Based on the retrosynthetic analysis, several synthetic routes can be proposed, employing both classical and modern organic chemistry methodologies.

In many synthetic sequences, the carboxylic acid group can be problematic as it can interfere with certain reactions. Therefore, it is often protected as an ester, which can be easily hydrolyzed back to the carboxylic acid in the final step.

The esterification of hydroxybenzoic acids can be achieved by reacting the acid with a halogenated derivative of an aliphatic hydrocarbon in a homogeneous liquid phase, often in the presence of a non-quaternizable tertiary amine google.com. This method helps to minimize side reactions like O-alkylation of the phenolic hydroxyl groups google.com.

Table 1: Esterification of Hydroxybenzoic Acids

| Reactants | Conditions | Product |

|---|

Data sourced from patent US5260475A google.com

The formation of the ethoxy and propoxy ether linkages is a critical part of the synthesis. The Williamson ether synthesis is a widely used and robust method for preparing ethers. numberanalytics.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. jk-sci.commasterorganicchemistry.com

The reaction typically proceeds by deprotonating an alcohol with a base to form an alkoxide, which then attacks the alkyl halide. jk-sci.com For the synthesis of aryl ethers, bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃) are commonly used. jk-sci.com The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) being preferred to minimize side reactions. numberanalytics.comjk-sci.com

Table 2: Key Aspects of Williamson Ether Synthesis

| Component | Description | Reference |

|---|---|---|

| Reaction Type | SN2 (Bimolecular Nucleophilic Substitution) | wikipedia.org |

| Nucleophile | Alkoxide ion (RO⁻) | wikipedia.org |

| Electrophile | Primary alkyl halide or tosylate | wikipedia.orgmasterorganicchemistry.com |

| Bases for Aryl Ethers | NaOH, KOH, K₂CO₃ | jk-sci.com |

| Solvents | Polar aprotic (e.g., DMF, DMSO) | numberanalytics.comjk-sci.com |

It is important to note that for the synthesis of Ar-O-R ethers, the reaction between a phenoxide (ArO⁻) and an alkyl halide (RX) is favored over the reaction of an aryl halide (ArX) with an alkoxide (RO⁻) due to the low reactivity of aryl halides in SN2 reactions. francis-press.com

The introduction of the iodine atom at a specific position on the benzene ring requires a regioselective iodination method. The directing effects of the substituents already present on the ring will guide the position of the incoming electrophile.

Recent advances in C-H activation have provided powerful tools for the selective halogenation of aromatic compounds. For instance, iridium-catalyzed ortho-iodination of benzoic acids has been developed, allowing for the selective introduction of iodine at the position ortho to the carboxylic acid group under mild conditions. acs.org This method is tolerant of air and moisture and does not require additives or bases. acs.org

Another approach involves the use of o-iodoxybenzoic acid (IBX) as an oxidizing agent in cyclization reactions, which could be adapted for iodination. tandfonline.com Furthermore, palladium-catalyzed ortho-iodination of benzoic acids using potassium iodide (KI) as the iodine source in aqueous media has also been reported. researchgate.net

For phenols, laccase-catalyzed iodination using KI has been shown to be an efficient and sustainable method for introducing iodine ortho to the hydroxyl group. rsc.org For example, 3-ethoxy-4-hydroxybenzaldehyde (B1662144) can be iodinated to yield 3-ethoxy-4-hydroxy-5-iodobenzaldehyde. rsc.org

Table 3: Modern Regioselective Iodination Methods

| Method | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|

| C-H Activation/Iodination | Iridium complex | Ortho-selective to carboxylic acid, mild conditions | acs.org |

| C-H Activation/Iodination | Palladium(II) | Ortho-selective to carboxylic acid, aqueous media | researchgate.net |

| Laccase-Catalyzed Iodination | Laccase/KI | Ortho-selective to hydroxyl group, sustainable | rsc.org |

The choice of the specific iodination technique would depend on the chosen synthetic route and the nature of the precursor molecule.

Palladium-Catalyzed Cross-Coupling Reactions for Aromatic Functionalization (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, the carbon-iodine bond is an excellent electrophilic partner for these transformations.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. The reaction proceeds under mild conditions and is tolerant of a wide variety of functional groups. wikipedia.org Applying this to this compound would allow for the introduction of various alkynyl groups at the C5 position, leading to the synthesis of arylalkynes. The reactivity of aryl iodides in Sonogashira couplings is generally high, suggesting that this compound would be a suitable substrate. wikipedia.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid issues related to the copper co-catalyst. nih.gov

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a direct method for the vinylation of aryl halides. In the case of this compound, reaction with various alkenes under Heck conditions would lead to the formation of 5-vinyl-substituted benzoic acid derivatives. The stereoselectivity of the Heck reaction typically favors the formation of the trans-isomer. organic-chemistry.org The reaction is generally carried out in the presence of a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org Green protocols for the Heck reaction have been developed, utilizing more environmentally benign solvents like water or employing microwave irradiation to shorten reaction times. frontiersin.org

Below is an interactive data table summarizing typical conditions for these cross-coupling reactions based on literature for analogous aryl iodides.

| Reaction Type | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Coupling Partner |

| Suzuki-Miyaura | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ / K₃PO₄ | Toluene/H₂O | 80-110 | 70-95 | Arylboronic acid |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | PPh₃ | Et₃N / Piperidine | THF / DMF | 25-80 | 75-98 | Terminal alkyne |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N / K₂CO₃ | DMF / NMP | 100-140 | 60-90 | Alkene |

Note: The data in this table represents typical conditions and yields for the functionalization of aryl iodides and should be considered as a general guideline for the functionalization of this compound. Actual conditions would require optimization.

Advanced C-H Activation Methodologies for Direct Aromatic Functionalization

Direct C-H activation has emerged as a powerful strategy for the functionalization of arenes, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For a molecule like this compound, C-H activation could potentially allow for functionalization at positions other than the iodine-bearing carbon.

The carboxylic acid group can act as a directing group, facilitating ortho-C-H functionalization. However, recent advances have enabled the functionalization of C-H bonds at the meta position relative to the directing group, which is a significant challenge, especially in electron-poor systems like benzoic acids. nih.gov This has been achieved through the design of specialized templates that can position the catalyst for selective C-H cleavage at the meta position. wikipedia.orgnih.gov

For instance, a general protocol for the meta-C-H olefination of benzoic acid derivatives has been developed using a nitrile-based sulfonamide template and a palladium catalyst with molecular oxygen as the terminal oxidant. nih.gov This methodology could potentially be applied to this compound to introduce an olefinic group at the C2 or C6 position.

The following table outlines a conceptual application of a meta-C-H olefination to a benzoic acid derivative, based on published findings.

| Reaction Type | Catalyst/Precatalyst | Ligand/Template | Oxidant | Solvent | Temperature (°C) | Regioselectivity |

| meta-C-H Olefination | Pd(OAc)₂ | Nitrile-based sulfonamide | O₂ (1 atm) | HFIP | 120 | meta-selective |

Note: This represents a conceptual application. The feasibility and efficiency of this reaction on this compound would need to be experimentally verified.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful implementation of any synthetic strategy on a larger scale requires careful optimization of reaction conditions to maximize yield, minimize byproducts, ensure reproducibility, and maintain cost-effectiveness. For the palladium-catalyzed functionalization of this compound, several parameters would need to be systematically investigated.

Key Optimization Parameters:

Catalyst System: The choice of palladium precatalyst (e.g., Pd(OAc)₂, PdCl₂, Pd₂(dba)₃) and ligand (e.g., phosphines, N-heterocyclic carbenes) can significantly impact catalytic activity and stability. For large-scale synthesis, catalyst loading is a critical factor, and minimizing it without compromising efficiency is a primary goal.

Base: The type and amount of base can influence the reaction rate and the formation of side products. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are often used in Suzuki and Heck reactions, while amine bases are typical for Sonogashira couplings.

Solvent: The solvent choice affects the solubility of reagents and catalyst, as well as the reaction kinetics. Green solvents are increasingly preferred for scalable processes.

Temperature and Reaction Time: These parameters are crucial for ensuring complete conversion while minimizing degradation of starting materials, products, or the catalyst.

Purity of Reagents: The purity of the starting material, coupling partners, and solvents can have a profound effect on the outcome of the reaction, particularly on catalyst performance.

A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the multidimensional reaction space and identify the optimal conditions for a scalable synthesis. frontiersin.org For instance, in a Heck reaction, a DoE approach could be used to study the interplay between catalyst loading, temperature, and the equivalents of the alkene and base to maximize the yield of the desired trisubstituted alkene. frontiersin.org

The table below presents a hypothetical optimization study for a Suzuki-Miyaura coupling on a substituted aryl iodide, illustrating the type of data that would be generated.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Temperature (°C) | Yield (%) |

| 1 | 2 | 4 | 2 | 80 | 75 |

| 2 | 1 | 2 | 2 | 80 | 85 |

| 3 | 1 | 2 | 3 | 80 | 88 |

| 4 | 1 | 2 | 2 | 100 | 92 |

| 5 | 0.5 | 1 | 2 | 100 | 90 |

This table is a hypothetical representation of an optimization study and does not reflect actual experimental data for the target compound.

Electrophilic Aromatic Substitution Reactions on the Benzoic Acid Core

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the oxygen-containing ethoxy and propoxy substituents. These groups are ortho-, para-directing activators due to their ability to donate electron density to the ring through resonance. libretexts.org However, the steric hindrance imposed by these groups, along with the deactivating, though ortho-, para-directing, iodo group, influences the position of substitution.

Given the substitution pattern, the most likely position for an incoming electrophile is the carbon atom ortho to the propoxy group and meta to the ethoxy and iodo groups. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH2CH3 (Ethoxy) | 3 | Activating | Ortho, Para |

| -OCH2CH2CH3 (Propoxy) | 4 | Activating | Ortho, Para |

| -I (Iodo) | 5 | Deactivating | Ortho, Para |

| -COOH (Carboxylic Acid) | 1 | Deactivating | Meta |

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.com For instance, nitration would typically employ a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. libretexts.org Halogenation can be achieved using elemental halogens (e.g., Br2, Cl2) with a Lewis acid catalyst like FeX3 or AlX3. masterorganicchemistry.com Iodination can be performed with I2 in the presence of an oxidizing agent. masterorganicchemistry.com

Nucleophilic Aromatic Substitution Pathways Involving the Iodo Group

The carbon-iodine bond in this compound is a potential site for nucleophilic aromatic substitution (SNAr). The iodo group is a good leaving group, and the presence of electron-withdrawing groups on the aromatic ring can facilitate this type of reaction, although the carboxylic acid is only moderately deactivating.

SNAr reactions typically proceed via a two-step mechanism involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. For this to occur, the ring must be sufficiently electron-deficient, and there must be a good leaving group. Common nucleophiles for such reactions include alkoxides, amines, and thiols. The reaction is often catalyzed by transition metals, such as copper or palladium, which can facilitate the substitution through various catalytic cycles, including oxidative addition and reductive elimination pathways.

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo a wide range of transformations.

Esterification: this compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by first converting the carboxylic acid to a more reactive derivative.

Amidation: The formation of amides can be achieved by reacting the carboxylic acid with an amine. This reaction often requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid.

Acid Halide Formation: The carboxylic acid can be converted to the more reactive acid halide (e.g., acid chloride or bromide) by treatment with reagents like thionyl chloride (SOCl2), oxalyl chloride ((COCl)2), or phosphorus pentachloride (PCl5).

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). The reduction proceeds via the corresponding aldehyde, which is typically further reduced to the alcohol. Selective reduction to the aldehyde can be achieved using milder reducing agents or by first converting the carboxylic acid to a derivative that is more easily reduced to the aldehyde stage, such as an acid chloride or a Weinreb amide.

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is generally difficult for aromatic carboxylic acids unless there is a strong electron-withdrawing group at the ortho or para position to stabilize the resulting carbanion. Given the substitution pattern of this compound, decarboxylation would likely require harsh reaction conditions, such as high temperatures and the use of a copper catalyst.

Reactions Involving the Ether Linkages (Ethoxy and Propoxy)

Ethers are generally unreactive functional groups. openstax.org However, the ether linkages in this compound can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. openstax.orglibretexts.org The cleavage occurs via a nucleophilic substitution mechanism (SN1 or SN2). openstax.orgyoutube.com In the case of aryl alkyl ethers, the cleavage will always yield a phenol (B47542) and an alkyl halide because the carbon-oxygen bond of the aromatic ring is stronger than the alkyl-oxygen bond. libretexts.org Therefore, treatment of this compound with a strong acid like HI would be expected to cleave the ethoxy and propoxy groups to yield the corresponding dihydroxybenzoic acid derivative and the alkyl iodides (iodoethane and 1-iodopropane).

| Reaction Type | Reagents | Products |

| Ether Cleavage | Excess HI or HBr | 3,4-Dihydroxy-5-iodobenzoic acid, Iodoethane, 1-Iodopropane |

Oxidative and Reductive Transformations of the Aromatic System

Detailed research findings on the specific oxidative and reductive transformations of the aromatic ring of this compound are not available in the current body of scientific literature.

Hypothetically, oxidative conditions could lead to various products depending on the reagents used. Strong oxidizing agents might lead to the degradation of the aromatic ring. Milder, selective oxidation could potentially target the positions activated by the alkoxy groups, though the steric hindrance from the adjacent substituents would play a significant role.

Reductive transformations of the aromatic system, such as Birch reduction, would be influenced by the electronic nature of the substituents. The electron-donating alkoxy groups and the electron-withdrawing carboxylic acid and iodo groups would compete in directing the regioselectivity of the reduction. Furthermore, reductive dehalogenation to replace the iodo group with a hydrogen atom would be a competing and likely more facile reaction under many reductive conditions.

Table 1: Hypothetical Oxidative and Reductive Transformations of this compound

| Transformation Type | Potential Reagents | Hypothetical Products | Remarks |

| Oxidation | KMnO₄, O₃ | Ring cleavage products | Lack of specific literature data |

| Reduction (Dehalogenation) | H₂, Pd/C | 3-Ethoxy-4-propoxybenzoic acid | A common transformation for aryl iodides |

| Reduction (Birch) | Na, NH₃, ROH | Dihydrobenzoic acid derivatives | Regioselectivity would be complex |

Note: The transformations listed in this table are hypothetical and are not based on published experimental results for this compound.

Elucidation of Reaction Mechanisms Through Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms involving this compound would necessitate detailed kinetic and spectroscopic investigations. However, no such studies focused specifically on this compound have been published.

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) would be crucial for identifying reaction intermediates and final products, thereby piecing together the reaction pathway. For example, in-situ NMR spectroscopy could potentially be used to observe the formation and consumption of transient species during a reaction.

Table 2: Spectroscopic Techniques for Mechanistic Elucidation

| Spectroscopic Method | Information Provided | Application to this compound |

| ¹H and ¹³C NMR | Structural information, identification of intermediates and products. | Monitoring changes in the aromatic and aliphatic signals during a reaction. |

| IR Spectroscopy | Identification of functional groups. | Observing the appearance or disappearance of key vibrational bands (e.g., C=O, C-I). |

| Mass Spectrometry | Determination of molecular weights of products and fragments. | Identifying the mass of reaction products to confirm transformations. |

Note: The applications described are general and their specific utility for this compound has not been documented in research literature.

Derivatization and Analog Development Based on the 3 Ethoxy 5 Iodo 4 Propoxybenzoic Acid Scaffold

Strategic Modifications at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a prime site for derivatization, allowing for the introduction of a wide array of functional groups that can modulate properties such as solubility, polarity, and biological activity.

Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. Standard Fischer esterification, employing an alcohol in the presence of an acid catalyst like sulfuric acid, can be used to generate a variety of alkyl and aryl esters. researchgate.netgoogle.com For more sensitive substrates or to achieve higher yields, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. scispace.com The synthesis of esters from benzoic acids can also be achieved using various catalysts under solvent-free conditions, which aligns with green chemistry principles. nih.govorganicmystery.com

Amidation: The synthesis of amides from 3-ethoxy-5-iodo-4-propoxybenzoic acid can be achieved through several methods. A common approach involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.gov The resulting acyl chloride can then be reacted with a primary or secondary amine to form the corresponding amide. nih.gov Direct condensation of the carboxylic acid with an amine is also possible, often requiring high temperatures or the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (n-propanephosphonic acid anhydride). frontiersin.orgnih.govgoogle.com Visible-light-mediated methods have also emerged for amide synthesis, offering a milder alternative. frontiersin.org The resulting amides can feature a wide range of substituents, depending on the amine used in the coupling reaction. nih.govresearchgate.net

| Derivative Type | Reagents and Conditions | Potential Substituents |

| Esters | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Alkyl, Aryl |

| Alcohol, Coupling Agent (e.g., DCC, EDC), Base (e.g., DMAP) | Functionalized Alkyl and Aryl groups | |

| Amides | 1. SOCl₂ or (COCl)₂ 2. Amine (R¹R²NH) | Primary and Secondary Alkyl and Aryl Amines |

| Amine, Coupling Agent (e.g., HATU, T3P) | Diverse range of functionalized amines | |

| Amine, high temperature | Simple amines |

Diversification of the Ethoxy and Propoxy Side Chains (Homologation, Branching, Functionalization)

The ethoxy and propoxy side chains offer additional opportunities for structural diversification, influencing the lipophilicity and steric profile of the molecule.

Homologation: The length of the alkoxy chains can be extended through a process known as homologation. This can be achieved by first dealkylating the ether to the corresponding phenol (B47542), a reaction that can be accomplished with strong acids or Lewis acids. The resulting phenol can then be re-alkylated with a longer-chain alkyl halide.

Branching: The introduction of branched alkoxy chains can significantly impact the molecule's conformation and interactions with biological targets. Similar to homologation, this can be achieved by dealkylation followed by re-alkylation with a branched alkyl halide.

Functionalization: The alkoxy chains can be functionalized to introduce new chemical handles. For example, terminal alkenes or alkynes can be incorporated, which can then be used for further modifications via reactions like click chemistry or metathesis. The synthesis of such functionalized ethers often starts from the corresponding dihydroxybenzoic acid precursor.

Halogen Position Exchange and Substitution with Other Halogens (e.g., Chlorine, Bromine, Fluorine)

The iodine atom at the 5-position is a key feature of the scaffold and can be readily exchanged for other halogens, providing a means to fine-tune the electronic properties and potential for halogen bonding of the molecule.

Halogen Exchange (Finkelstein Reaction): The Finkelstein reaction is a classic method for halogen exchange, typically involving the reaction of an alkyl or aryl halide with an excess of a metal halide salt. nih.gov In the case of this compound, the iodo-substituent can be replaced by other halogens such as bromine or chlorine by reacting it with the corresponding copper(I) halide. Aromatic Finkelstein-type reactions are known to be catalyzed by copper(I) salts. The reverse reaction, converting a bromo or chloro analog to the iodo compound, can be achieved using sodium or potassium iodide. nih.gov

Substitution with Fluorine: The introduction of fluorine can have profound effects on the properties of a molecule. While direct fluorination can be challenging, the Swarts reaction, which uses metal fluorides like AgF, Hg₂F₂, or SbF₃, is a common method for introducing fluorine by replacing other halogens. nih.gov

| Halogen Exchange Reaction | Reagents | Resulting Halogen |

| Iodine to Bromine | Copper(I) Bromide (CuBr) | Bromine |

| Iodine to Chlorine | Copper(I) Chloride (CuCl) | Chlorine |

| Bromine/Chlorine to Iodine | Sodium Iodide (NaI) or Potassium Iodide (KI) | Iodine |

| Halogen to Fluorine (Swarts Reaction) | Metal Fluorides (e.g., AgF, SbF₃) | Fluorine |

Synthesis of Hybrid Molecules and Heterocyclic Compounds Incorporating the Benzoic Acid Moiety

The benzoic acid scaffold can be used as a building block for the synthesis of more complex hybrid molecules and various heterocyclic systems, which are prevalent in pharmacologically active compounds.

Oxadiazoles: 1,3,4-Oxadiazoles can be synthesized from this compound by first converting the carboxylic acid to the corresponding acid hydrazide. beilstein-journals.org This is typically achieved by reacting the methyl or ethyl ester of the benzoic acid with hydrazine (B178648) hydrate. The resulting acid hydrazide can then be cyclized with various reagents, such as orthoesters or by oxidative cyclization, to form the 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring. beilstein-journals.org A variety of substituted benzoic acids can be used in this process to generate a library of diverse oxadiazole derivatives. researchgate.net

Thiazoles: Thiazole (B1198619) rings can be constructed from the benzoic acid scaffold through several synthetic routes. One common method involves the Hantzsch thiazole synthesis, which typically requires an α-haloketone and a thioamide. mdpi.com To apply this to the current scaffold, the benzoic acid could be converted into a derivative containing an α-haloketone functionality.

Triazoles: 1,2,4-Triazoles are another important class of heterocycles that can be synthesized from benzoic acid derivatives. frontiersin.org A common method involves the reaction of the corresponding acid hydrazide with a thiocyanate (B1210189) to form a thiosemicarbazide (B42300), which is then cyclized. nih.gov Alternatively, a one-pot synthesis of 1,3,5-trisubstituted-1,2,4-triazoles can be achieved from the reaction of the carboxylic acid, a primary amidine, and a monosubstituted hydrazine. libretexts.orgwikipedia.org

| Heterocycle | Key Intermediate | General Synthetic Strategy |

| 1,3,4-Oxadiazole | Acid Hydrazide | Cyclization of acid hydrazide with various reagents (e.g., orthoesters). beilstein-journals.org |

| Thiazole | α-Haloketone derivative | Hantzsch thiazole synthesis with a thioamide. mdpi.com |

| 1,2,4-Triazole | Acid Hydrazide or Carboxylic Acid | Cyclization of thiosemicarbazide intermediate or one-pot reaction with an amidine and hydrazine. frontiersin.orgnih.govlibretexts.orgwikipedia.org |

Stereochemical Considerations and Chiral Pool Approaches in Derivative Synthesis

When developing derivatives of this compound, particularly for biological applications, stereochemistry becomes a critical consideration.

Chiral Resolution: If a synthesized derivative is a racemic mixture, chiral resolution can be employed to separate the enantiomers. A common method involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine. cam.ac.uk These diastereomers often have different physical properties, such as solubility, allowing for their separation by crystallization. After separation, the pure enantiomers of the carboxylic acid can be recovered. cam.ac.uk

Chiral Pool Synthesis: An alternative approach is to use starting materials from the chiral pool, which are naturally occurring, enantiomerically pure compounds. For instance, if the goal is to introduce a chiral center in one of the alkoxy chains, a chiral alcohol could be used in the esterification or etherification step.

Atropisomerism: Due to the bulky substituents on the benzene (B151609) ring, certain derivatives of this compound, particularly biaryl compounds formed through cross-coupling reactions, may exhibit atropisomerism. This is a type of axial chirality arising from restricted rotation around a single bond. The synthesis of such compounds can be controlled to favor one atropisomer over the other through the use of chiral catalysts or auxiliaries. The stereoselective synthesis of biaryls is an active area of research, with methods being developed to control the axial chirality during the bond-forming step.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 3-Ethoxy-5-iodo-4-propoxybenzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR techniques would be employed for a complete assignment of its structure.

Expected ¹H NMR Data for this compound:

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.0 | d |

| Aromatic-H | 7.0 - 7.5 | d |

| -OCH₂- (Ethoxy) | 4.0 - 4.2 | q |

| -OCH₂- (Propoxy) | 3.9 - 4.1 | t |

| -CH₂- (Propoxy) | 1.8 - 2.0 | sextet |

| -CH₃ (Ethoxy) | 1.3 - 1.5 | t |

| -CH₃ (Propoxy) | 0.9 - 1.1 | t |

| -COOH | 10.0 - 13.0 | br s |

¹H and ¹³C NMR Data for 3-Ethoxybenzoic Acid: orgchemboulder.com

| ¹H NMR (400 MHz, CD₃OD) | δ (ppm) | ¹³C NMR (100 MHz, CD₃OD) | δ (ppm) |

| 7.61–7.56 (m, 1H) | 169.7 | ||

| 7.53–7.50 (m, 1H) | 160.4 | ||

| 7.38–7.32 (m, 1H) | 133.2 | ||

| 7.15–7.10 (m, 1H) | 130.5 | ||

| 4.07 (q, J = 7.0 Hz, 2H) | 122.9 | ||

| 1.40 (t, J = 7.0 Hz, 3H) | 120.6 | ||

| 116.0 | |||

| 64.7 | |||

| 15.1 |

¹H NMR Interpretation for 4-Propoxybenzoic Acid: orgchemboulder.com

A broad singlet expected in the region of 10.0-13.2 ppm corresponds to the carboxylic acid proton. The aromatic region would show signals for a disubstituted ring. A triplet at approximately 4.0 ppm is indicative of the -OCH₂- protons of the propoxy group, shifted downfield due to the adjacent oxygen atom.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis (e.g., ESI-MS, LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI) would be ideal for accurately determining its molecular formula.

The calculated monoisotopic mass of this compound (C₁₂H₁₅IO₄) is 366.0015 g/mol . ESI-MS in negative ion mode would be expected to show a prominent ion at m/z 364.9938, corresponding to the deprotonated molecule [M-H]⁻.

Mass Spectrometry Data for Analogues:

| Compound | Technique | Key Fragments (m/z) |

| 3-Ethoxybenzoic acid | GC-MS researchgate.net | 138, 121 |

| 4-Propoxybenzoic acid | GC-MS | 138, 121 |

Tandem mass spectrometry (MS/MS) experiments on the [M-H]⁻ ion of the target compound would likely reveal characteristic losses of the ethoxy and propoxy groups, as well as decarboxylation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Expected Characteristic IR Absorption Bands for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-2980 |

| C=O (Carboxylic Acid) | Stretching | 1680-1710 |

| C=C (Aromatic) | Stretching | 1580-1600, 1450-1500 |

| C-O (Ether & Acid) | Stretching | 1200-1300, 1000-1100 |

| C-I | Stretching | 500-600 |

Experimental IR Data for Analogues:

| Compound | Technique | Source |

| 3-Ethoxybenzoic acid | ATR-IR researchgate.net | Aldrich |

| 4-Propoxybenzoic acid | FTIR (KBr Wafer) | Frinton Laboratories, Inc. |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the connectivity and conformation of this compound, including the bond lengths, bond angles, and torsional angles.

Chromatographic Purity Assessment and Quantification (e.g., HPLC, UPLC, GC)

Chromatographic techniques are essential for determining the purity of a compound and for its quantification in various matrices. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for the analysis of non-volatile compounds like this compound.

A typical purity assessment would involve a reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of an aqueous acid (e.g., formic or acetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would most commonly be performed using a UV detector, monitoring at a wavelength where the aromatic system exhibits strong absorbance. Gas chromatography (GC) could also be employed after derivatization of the carboxylic acid group to a more volatile ester. thermofisher.com

Elemental Analysis for Empirical Formula Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, oxygen, and iodine in this case) in a compound. This data is used to verify the empirical formula, which can then be compared to the molecular formula determined by mass spectrometry.

For this compound (C₁₂H₁₅IO₄), the theoretical elemental composition is as follows:

Calculated Elemental Composition:

| Element | Percentage (%) |

| Carbon (C) | 39.36 |

| Hydrogen (H) | 4.13 |

| Iodine (I) | 34.66 |

| Oxygen (O) | 21.85 |

Experimental determination of these percentages through combustion analysis would provide crucial validation of the compound's identity and purity.

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 5 Iodo 4 Propoxybenzoic Acid Systems

Molecular Modeling and Docking Studies for Investigating Chemical Interactions and Binding Energetics

Molecular modeling and docking are pivotal computational techniques for predicting how a molecule like 3-Ethoxy-5-iodo-4-propoxybenzoic acid might interact with biological macromolecules, such as proteins or nucleic acids. These methods are fundamental in drug discovery and materials science for assessing the binding affinity and mode of a ligand to a target.

Molecular docking simulations predict the preferred orientation of a molecule when bound to a second to form a stable complex. For This compound , this would involve generating a 3D model of the molecule and then "docking" it into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on a force field that estimates the binding energy.

The binding energetics are influenced by a combination of factors including:

Hydrogen bonding: The carboxylic acid group of This compound is a prime candidate for forming hydrogen bonds with amino acid residues in a protein's active site.

Hydrophobic interactions: The ethoxy and propoxy groups, as well as the benzene (B151609) ring, can engage in hydrophobic interactions with nonpolar residues.

Halogen bonding: The iodine atom can act as a halogen bond donor, a type of non-covalent interaction that is gaining recognition for its importance in molecular recognition.

A typical output from a docking study is a ranked list of binding poses, along with their predicted binding affinities (often expressed as a docking score or in kcal/mol). This information can guide the design of more potent and selective analogs. For instance, studies on other benzoic acid derivatives have successfully used molecular docking to identify potential inhibitors for enzymes like SARS-CoV-2 main protease nih.gov and to understand their antifungal activity nih.gov.

Table 1: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | Arg188, Gln192 | Hydrogen Bond, Salt Bridge |

| 2 | -8.2 | Leu141, Val125 | Hydrophobic Interaction |

| 3 | -7.9 | Trp207 | Pi-Pi Stacking |

| 4 | -7.5 | Thr190 | Halogen Bond |

Note: This table is a hypothetical representation of docking results to illustrate the type of data generated.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure and reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule.

For This compound , the HOMO is likely to be localized on the electron-rich benzene ring and the oxygen atoms of the ether and carboxylic acid groups. The LUMO, on the other hand, would likely be distributed over the carboxylic acid group and the aromatic ring. The presence of the electron-withdrawing iodine atom and the electron-donating ethoxy and propoxy groups will modulate the energies of these orbitals. Analysis of similar substituted benzoic acids has shown that such substituents significantly influence the FMOs and, consequently, the chemical behavior of the molecule rsc.orgresearchgate.netacs.org.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (calculated at the B3LYP/6-31G(d) level of theory)

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.89 |

| HOMO-LUMO Gap | 4.36 |

Note: These values are illustrative and would need to be confirmed by specific calculations for the molecule.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For This compound , the MEP surface would be expected to show a significant negative potential around the oxygen atoms of the carboxylic acid and ether groups, making them sites for interaction with electrophiles or hydrogen bond donors. A region of positive potential would be expected around the acidic proton of the carboxylic acid group. The iodine atom can exhibit a region of positive potential on its outermost surface (the σ-hole), which is characteristic of halogen bonding. Studies on other substituted benzenes have demonstrated the utility of MEP analysis in understanding substituent effects on reactivity walisongo.ac.idmdpi.com.

Quantum chemical calculations can predict various spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound. The calculation of vibrational frequencies (IR and Raman) can help in the assignment of experimental spectral bands to specific molecular motions. Similarly, NMR chemical shifts can be calculated and compared to experimental values to aid in structure elucidation. Theoretical studies on other benzoic acid derivatives have shown good agreement between calculated and experimental spectroscopic data researchgate.netresearchgate.netdocumentsdelivered.com.

Conformational Analysis and Energy Landscape Mapping

This compound possesses several rotatable bonds, including those of the ethoxy and propoxy groups and the C-C bond connecting the carboxylic acid to the benzene ring. This flexibility means the molecule can exist in multiple conformations. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them.

This analysis is typically performed by systematically rotating the dihedral angles of the flexible bonds and calculating the energy at each step. The resulting potential energy surface map reveals the low-energy conformations that are most likely to be populated at a given temperature. The conformation of the molecule can significantly impact its biological activity and physical properties. For example, the relative orientation of the carboxylic acid group with respect to the aromatic ring can influence its ability to form dimers or interact with a binding site. Research on other flexible benzoic acid derivatives has highlighted the importance of conformational analysis in understanding their behavior nih.govnih.govresearchgate.netresearchgate.net.

Molecular Dynamics Simulations for Investigating Molecular Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can model the flexibility of This compound and its interactions with its environment, such as a solvent or a lipid bilayer.

An MD simulation of this molecule in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how the solute's conformation fluctuates over time. This is particularly important for understanding the solubility and transport properties of the molecule. MD simulations can also be used to study the stability of a ligand-protein complex obtained from docking. By simulating the complex over a period of nanoseconds, one can assess whether the ligand remains stably bound in the predicted pose. Studies on substituted benzoic acids have utilized MD simulations to investigate their aggregation in solution and their adsorption onto surfaces ucl.ac.ukgu.seacs.orgacs.orgbohrium.comrsc.org.

Computational Elucidation of Reaction Mechanisms and Transition States

Theoretical and computational chemistry provide powerful tools for understanding the intricate details of chemical reactions at a molecular level. For a polysubstituted aromatic compound like this compound, computational methods can elucidate potential reaction pathways, characterize the fleeting structures of transition states, and quantify the energy barriers that govern reaction rates. While specific computational studies on the reaction mechanisms of this compound are not prevalent in published literature, we can infer the methodologies and the nature of the expected findings from computational investigations of analogous systems.

The primary functionalities of this compound that would be of mechanistic interest are the carboxylic acid group, the carbon-iodine bond, and the ether linkages. Computational studies, typically employing Density Functional Theory (DFT), would be instrumental in exploring reactions such as esterification, nucleophilic aromatic substitution, and ether cleavage.

Methodological Approaches

A typical computational investigation into a reaction mechanism of this compound would involve the following steps:

Reactant and Product Optimization: The ground state geometries of the reactants (e.g., this compound and a co-reactant) and the final products are optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structure on the potential energy surface. This structure represents the highest energy point along the reaction coordinate.

Frequency Calculations: These are performed to characterize the stationary points. A stable molecule (reactant, product) will have all real vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located transition state is the correct one for the reaction of interest.

Commonly used DFT functionals for such studies include B3LYP, often paired with a basis set like 6-31G(d,p) or larger for better accuracy. Solvent effects, which can be crucial, are often modeled using methods like the Polarizable Continuum Model (PCM).

Illustrative Example: Fischer Esterification

One of the fundamental reactions of the carboxylic acid group is Fischer esterification. A computational study of the esterification of this compound with an alcohol (e.g., methanol) would investigate the acid-catalyzed mechanism. This involves protonation of the carbonyl oxygen, nucleophilic attack by the alcohol, proton transfer steps, and elimination of water.

The key energetic parameters obtained from such a study would be the activation energies for each step. The rate-determining step would be identified as the one with the highest activation barrier.

Below is a hypothetical data table illustrating the kind of results a DFT study on the Fischer esterification of this compound with methanol (B129727) might produce.

| Stationary Point | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + CH₃OH | 0.0 |

| TS1 | Transition state for carbonyl protonation | +5.2 |

| Intermediate 1 | Protonated carboxylic acid | -10.1 |

| TS2 | Transition state for nucleophilic attack by methanol | +15.8 |

| Intermediate 2 | Tetrahedral intermediate | -8.5 |

| TS3 | Transition state for proton transfer | +12.3 |

| Intermediate 3 | Protonated ether intermediate | -12.0 |

| TS4 | Transition state for water elimination | +18.9 |

| Products | Methyl 3-ethoxy-5-iodo-4-propoxybenzoate + H₂O | -4.7 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific molecule.

Transition State Geometries

A significant outcome of these computational studies is the detailed geometry of the transition states. For instance, in a nucleophilic aromatic substitution reaction at the carbon bearing the iodine atom, the transition state (a Meisenheimer-like complex) would show the incoming nucleophile and the leaving iodide group partially bonded to the aromatic ring. Key geometric parameters that would be reported are the bond lengths between the aromatic carbon and the entering/leaving groups, and the bond angles within the aromatic ring, which would show distortion from the planar ground state geometry.

| Parameter | Description | Value (Å or Degrees) |

|---|---|---|

| C-I Bond Length | Bond between aromatic carbon and leaving iodine | 2.35 |

| C-Nu Bond Length | Bond between aromatic carbon and incoming nucleophile | 2.10 |

| Aromatic C-C-C Angle | Angle at the point of substitution | 115.2 |

Note: The data in this table is illustrative and not based on actual experimental or computational results for this specific molecule.

Structure Reactivity and Structure Property Correlations in 3 Ethoxy 5 Iodo 4 Propoxybenzoic Acid Systems

Influence of Ethoxy and Propoxy Groups on Aromatic Ring Reactivity and Electron Density

The reactivity of an aromatic ring is profoundly influenced by its substituents. In 3-Ethoxy-5-iodo-4-propoxybenzoic acid, the ethoxy and propoxy groups, both belonging to the alkoxy class, serve as key modulators of the ring's electronic character. Alkoxy groups are generally classified as activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). libretexts.org This activation stems from a powerful electron-donating resonance effect (also known as p-π conjugation) that outweighs their electron-withdrawing inductive effect. libretexts.orglibretexts.org

The oxygen atom in both the ethoxy and propoxy groups possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring. libretexts.org This donation of electron density increases the nucleophilicity of the aromatic ring, making it more attractive to electrophiles. numberanalytics.com The increase in electron density is most pronounced at the ortho and para positions relative to the alkoxy substituent. libretexts.org In the title compound, the para-propoxy and meta-ethoxy groups collectively enrich the aromatic system with electrons, thereby activating the ring towards electrophilic attack. Conversely, in nucleophilic aromatic substitution reactions, which favor electron-deficient rings, these electron-donating groups decrease the ring's reactivity. orgosolver.com

Table 1: Effect of Substituent Type on Aromatic Ring Reactivity

| Substituent Type | Electronic Effect | Influence on Electron Density | Reactivity towards Electrophilic Aromatic Substitution (EAS) | Examples |

|---|---|---|---|---|

| Activating Groups | Electron-Donating (Resonance > Induction) | Increases | Activates Ring (Faster than Benzene) | -OR (Alkoxy), -OH, -NH2, -Alkyl |

| Deactivating Groups | Electron-Withdrawing (Induction and/or Resonance) | Decreases | Deactivates Ring (Slower than Benzene) | -NO2, -CN, -COR, -Halogens |

Role of Iodine Substitution on Electronic and Steric Effects of the Aromatic System

The iodine atom at the 5-position introduces a different set of influences. As a halogen, iodine exhibits dual electronic behavior. It is highly electronegative relative to carbon, leading to a significant electron-withdrawing inductive effect that deactivates the aromatic ring by pulling electron density away through the sigma bond framework. libretexts.org However, like alkoxy groups, halogens possess lone pairs that can be donated via resonance, which tends to stabilize the intermediate carbocation (the arenium ion) during electrophilic substitution. libretexts.org For halogens, the strong inductive effect typically dominates, making them net deactivating groups. libretexts.orglibretexts.org Among the halogens, iodine is the least electronegative, and its inductive effect is weaker compared to bromine, chlorine, or fluorine. libretexts.org

Beyond electronics, the sheer size of the iodine atom imparts significant steric effects. nih.gov Its large van der Waals radius creates steric hindrance, which can impede the approach of reactants to adjacent positions, thereby influencing the regioselectivity of chemical reactions. acs.orgnih.gov In some contexts, such as the abstraction of the iodine atom itself, this steric strain can be released in the transition state, leading to an accelerated reaction rate. nih.govacs.org The high polarizability of iodine's electron cloud is a key feature that enables it to participate in specific non-covalent interactions, most notably halogen bonding. nih.gov

Table 2: Comparison of Halogen Substituent Properties

| Halogen | Pauling Electronegativity | van der Waals Radius (Å) | Primary Electronic Effect | Steric Hindrance |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | 1.47 | Strongly Inductive Withdrawing | Low |

| Chlorine (Cl) | 3.16 | 1.75 | Inductive Withdrawing | Moderate |

| Bromine (Br) | 2.96 | 1.85 | Inductive Withdrawing | High |

| Iodine (I) | 2.66 | 1.98 | Inductive Withdrawing | Very High |

Intermolecular Interactions and Supramolecular Assembly Potential (e.g., Hydrogen Bonding, Halogen Bonding, Pi-Pi Stacking)

The specific combination of functional groups in this compound provides a rich platform for various intermolecular interactions, which are crucial for determining its solid-state structure and potential for forming supramolecular assemblies.

Hydrogen Bonding: The carboxylic acid moiety is a classic and powerful functional group for forming strong hydrogen bonds. It can act as both a hydrogen bond donor (the hydroxyl proton) and an acceptor (the carbonyl oxygen). This frequently leads to the formation of robust centrosymmetric dimers, a common supramolecular synthon in carboxylic acids. acs.orgscielo.br Additionally, the oxygen atoms of the ethoxy and propoxy groups can serve as hydrogen bond acceptors, potentially leading to more complex hydrogen-bonded networks. scielo.brtandfonline.com

Halogen Bonding: A defining feature of iodo-substituted aromatic compounds is their ability to form halogen bonds. nih.govresearchgate.net This is a non-covalent interaction where the iodine atom acts as a Lewis acid (an electron acceptor). An area of positive electrostatic potential, known as a σ-hole, exists on the iodine atom opposite the C-I covalent bond. nih.gov This σ-hole can interact favorably with Lewis bases such as the carbonyl oxygen of the carboxylic acid or the oxygen of an alkoxy group in an adjacent molecule. nih.govresearchgate.net The strength of this interaction is enhanced by the presence of electron-withdrawing groups on the aromatic ring. researchgate.net

The combination of these directional and specific interactions (hydrogen and halogen bonding) along with less directional forces (π-π stacking and van der Waals forces) can guide the self-assembly of the molecules into well-defined one-, two-, or three-dimensional supramolecular architectures. acs.orgnih.gov

Table 3: Potential Intermolecular Interactions in this compound

| Interaction Type | Participating Functional Group(s) | Role of Functional Group | Potential Significance |

|---|---|---|---|

| Hydrogen Bonding | -COOH | Donor (O-H) and Acceptor (C=O) | Primary structural motif (e.g., dimer formation) |

| -OCH2CH3, -OCH2CH2CH3 | Acceptor (O) | Cross-linking of primary motifs | |

| Halogen Bonding | -I | Donor (σ-hole) | Directional control of solid-state packing |

| Pi-Pi Stacking | Aromatic Ring | π-system interaction | Stabilization of crystal lattice |

Impact of Substituents on Acidic Properties (pKa modulation)

The acidity of a substituted benzoic acid, quantified by its pKa value, is a direct reflection of the stability of its conjugate base (the benzoate (B1203000) anion) after deprotonation. psu.edu Substituents alter this stability through their inductive and resonance effects.

Electron-Withdrawing Groups (EWGs) , like the iodine atom, stabilize the negative charge of the benzoate anion through their inductive effect. This delocalization of charge makes the anion more stable, thus strengthening the acid and lowering its pKa value. libretexts.orgpearson.com

Electron-Donating Groups (EDGs) , such as the ethoxy and propoxy groups, destabilize the benzoate anion. libretexts.org Their resonance effect pushes more electron density onto the already negatively charged carboxylate group, which is energetically unfavorable. psu.edutardigrade.in This destabilization results in a weaker acid and a higher pKa value.

In this compound, these effects are in opposition. The iodine atom at the meta-position exerts a stabilizing inductive effect. The ethoxy group, also meta, has a less significant resonance effect on the carboxylate but still exerts an inductive pull. The propoxy group, however, is para to the carboxyl group, where its powerful electron-donating resonance effect is maximized, leading to significant destabilization of the anion. The net effect on the pKa will be a balance of these competing factors. Given the strong destabilizing effect of a para-alkoxy group, it is likely that the compound will be a weaker acid (have a higher pKa) than unsubstituted benzoic acid.

Table 4: Approximate pKa Values of Selected Substituted Benzoic Acids (in water)

| Compound | Substituent(s) | Position(s) | Approximate pKa | Effect Relative to Benzoic Acid |

|---|---|---|---|---|

| Benzoic acid | -H | - | 4.20 | Reference |

| 4-Methoxybenzoic acid | -OCH3 | para | 4.47 | Weaker Acid (EDG) |

| 3-Iodobenzoic acid | -I | meta | 3.86 | Stronger Acid (EWG) |

| 3-Hydroxybenzoic acid | -OH | meta | 4.08 | Stronger Acid (EWG) |

| 4-Hydroxybenzoic acid | -OH | para | 4.58 | Weaker Acid (EDG) |

Applications and Advanced Materials Chemistry Incorporating 3 Ethoxy 5 Iodo 4 Propoxybenzoic Acid

Utility as a Versatile Building Block and Intermediate in Complex Organic Synthesis

The chemical structure of 3-Ethoxy-5-iodo-4-propoxybenzoic acid makes it an adept building block in organic synthesis. The molecule possesses several functional groups that can be selectively targeted for chemical transformations, allowing for the construction of more complex molecular architectures. The carboxylic acid group can undergo standard reactions such as esterification or amidation to introduce a wide array of other molecular fragments.

The iodine atom is particularly significant, serving as a versatile handle for introducing new carbon-carbon or carbon-heteroatom bonds. It is an excellent leaving group in various metal-catalyzed cross-coupling reactions. For instance, reactions like the Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, can be employed to attach new aryl or alkyl groups at the 5-position of the benzoic acid ring. This capability is fundamental for assembling bi-aryl structures or other complex scaffolds that are central to many functional materials and pharmaceutical intermediates.

Furthermore, the alkoxy groups (ethoxy and propoxy) are not merely passive substituents. While they enhance solubility in organic solvents and influence the electronic properties of the aromatic ring, they also play a crucial role in directing the self-assembly and packing of molecules in the solid state, a property that is leveraged in materials science. The combination of these functional groups in a single molecule allows for a multi-step, divergent synthesis strategy, starting from a single, well-defined intermediate to generate a library of diverse and complex target molecules.

| Property | Value |

| CAS Number | 723245-46-3 |

| Molecular Formula | C12H15IO4 |

| Molecular Weight | 366.15 g/mol |

| SMILES Code | O=C(O)C1=CC(I)=C(OCCC)C(OCC)=C1 |

Design and Synthesis of Ligands for Coordination Chemistry and Metal-Organic Frameworks (MOFs)

In the field of coordination chemistry, organic molecules that can bind to metal ions are known as ligands, and they are fundamental to the creation of metal complexes and Metal-Organic Frameworks (MOFs). The carboxylic acid group (-COOH) on this compound makes it an ideal candidate for use as an organic linker in the construction of these materials. nih.gov Carboxylate groups are known to coordinate effectively with a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Cd²⁺, Fe³⁺) to form stable, extended networks. nih.govresearchgate.net

MOFs are highly porous, crystalline materials constructed from metal ions or clusters connected by organic linkers. nih.gov The properties of a MOF, such as its pore size, shape, and surface chemistry, are directly determined by the geometry and functionality of the organic linker and the coordination preference of the metal ion. nih.govresearchgate.net

The use of this compound as a linker would result in MOFs with specific characteristics:

Functionality: The ethoxy and propoxy groups would line the pores of the resulting MOF, creating a hydrophobic environment.

Post-Synthetic Modification: The iodine atom provides a site for post-synthetic modification. After the MOF has been assembled, the iodo group can undergo further reactions, allowing for the covalent attachment of other functional molecules within the framework without altering its underlying structure. This is a powerful strategy for fine-tuning the properties of MOFs for specific applications like gas separation or catalysis.

While the direct synthesis of a MOF using this exact molecule is not extensively documented in leading research, the principles of MOF design strongly support its potential. The synthesis generally involves combining the organic linker with a metal salt under solvothermal conditions. The resulting crystalline product's structure and properties can then be analyzed. The choice of linker is critical, and polycarboxylic acids are widely employed for MOF preparation. nih.gov

| Feature | Role in MOF Synthesis | Potential Impact on MOF Properties |

| Carboxylic Acid Group | Metal-binding site (linker) | Forms the primary coordination bonds that create the framework structure. |

| Aromatic Ring | Rigid structural support | Contributes to the thermal stability and defined geometry of the framework. |

| Alkoxy Chains | Pore functionalization | Modifies the surface chemistry of the pores, influencing guest molecule interactions. |

| Iodine Atom | Site for post-synthetic modification | Allows for the introduction of new functional groups after the framework is built. |

Exploration as a Core Structure in the Development of Liquid Crystalline Materials

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. Molecules that exhibit liquid crystalline phases (mesogens) typically possess a rigid core and flexible terminal chains. Benzoic acid derivatives, particularly those with alkoxy chains, are a well-studied class of mesogens. researchgate.net These molecules can form hydrogen-bonded dimers, creating a more elongated, rod-like shape that encourages the formation of liquid crystalline phases. researchgate.netresearchgate.net

This compound fits this molecular design template perfectly:

Rigid Core: The iodinated phenyl ring provides the necessary rigidity.

Flexible Chains: The ethoxy and propoxy groups act as flexible tails.

Hydrogen Bonding: The carboxylic acid group enables the formation of intermolecular hydrogen bonds, leading to supramolecular dimers that are more likely to exhibit mesophases.

The specific lengths and positions of the alkoxy chains, along with the presence of the bulky iodine atom, would finely tune the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic) that forms. Researchers synthesize series of such compounds, systematically varying the chain lengths, to study structure-property relationships. researchgate.net The characterization of these materials typically involves techniques like polarized optical microscopy (POM) to visualize the liquid crystal textures and differential scanning calorimetry (DSC) to determine the phase transition temperatures. The study of such compounds contributes to the development of new materials for applications like displays and sensors. researchgate.netmdpi.com

Precursor in the Synthesis of Specialized Chemical Reagents and Probes

Beyond its role in materials science, this compound serves as a valuable precursor for creating specialized chemical reagents and probes. Its utility stems from the ability to chemically modify its functional groups to attach reporters (like fluorescent dyes), affinity tags, or other reactive moieties.

The carboxylic acid can be activated and coupled to amines or alcohols to form amides or esters, respectively. This is a common strategy for linking the benzoic acid core to biomolecules or other chemical systems. For example, it could be coupled to a fluorescent amine to create a chemical probe whose localization can be tracked via microscopy.

The iodine atom is also a key feature for creating specialized reagents. It can be displaced via nucleophilic substitution or used in coupling reactions to introduce functionalities that are not easily installed otherwise. For instance, the conversion of the iodo group to a radioactive isotope (e.g., ¹²⁵I or ¹³¹I) would transform the molecule into a radiolabeled tracer for imaging studies or binding assays. Alternatively, Suzuki or Sonogashira coupling reactions at the iodine position can be used to attach complex chemical groups, tailoring the final compound for use as a highly specific chemical probe or a reference standard in analytical chemistry.

The synthesis of a hydrazide derivative, 3-Ethoxy-5-propoxybenzoic acid hydrazide, has been reported, highlighting its use as an intermediate to introduce hydrazide functionalities, which are themselves useful reactive groups in bioconjugation chemistry. a2bchem.com

Future Perspectives and Emerging Research Avenues for 3 Ethoxy 5 Iodo 4 Propoxybenzoic Acid

Development of More Sustainable and Green Chemistry Approaches for Synthesis

Future research will likely focus on developing more environmentally benign methods for synthesizing 3-Ethoxy-5-iodo-4-propoxybenzoic acid. Green chemistry principles are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. nih.gov For the synthesis of halogenated aromatic compounds, eco-friendly strategies are being explored to mitigate the environmental impact of traditional electrophilic aromatic substitution reactions. taylorfrancis.com

Key areas of development include:

Use of Greener Solvents: Replacing traditional volatile and toxic organic solvents with greener alternatives like water, ionic liquids, or biodegradable solvents is a primary goal. nih.gov

Catalytic Systems: The development of novel catalysts, including biocatalysts or metal-organic frameworks, can lead to more selective and efficient reactions under milder conditions, reducing energy consumption and by-product formation. researchgate.net For instance, research into transition-metal-catalyzed C-H functionalization offers a more step-economical approach to building complex molecules like substituted benzoic acids. scispace.comresearchgate.netnih.govgonzaga.edu

Alternative Energy Sources: The use of microwave or ultrasound-assisted synthesis can often lead to shorter reaction times and increased yields, contributing to a more sustainable process. nih.gov

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are a cornerstone of green chemistry. Future synthetic routes for this compound will be designed to improve atom economy. nih.gov

Integration into Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. google.com The integration of the synthesis of this compound into flow chemistry systems is a promising area of research.

Recent developments have demonstrated the successful continuous flow synthesis of various substituted benzoic acids and related compounds. google.comacs.orgrsc.org These methodologies can be adapted for the production of this compound, potentially leading to:

Enhanced Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions or the use of hazardous reagents. google.comscispace.com

Improved Yield and Purity: The precise control over reaction parameters such as temperature, pressure, and reaction time in flow systems can lead to higher yields and purities of the final product. google.com

Facilitated Scale-up: Scaling up production in a flow system is typically more straightforward than in batch processes, often involving running the system for a longer duration. scispace.com

Automation and Data Collection: Flow chemistry setups can be readily automated, allowing for high-throughput screening of reaction conditions and efficient data collection for process optimization.

Exploration of Novel Catalytic Transformations Specific to the Compound's Unique Functionalization

The unique arrangement of functional groups in this compound—an iodo group, a carboxylic acid, and two different alkoxy groups on an aromatic ring—presents opportunities for novel catalytic transformations. The carbon-iodine (C-I) bond is particularly amenable to a variety of catalytic cross-coupling reactions, which are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-heteroatom bonds.

Future research could explore: